Ticagrelor Epimer

Description

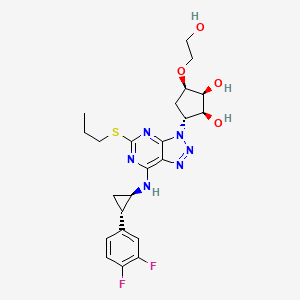

Structure

3D Structure

Properties

Molecular Formula |

C23H28F2N6O4S |

|---|---|

Molecular Weight |

522.6 g/mol |

IUPAC Name |

(1S,2S,3R,5R)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol |

InChI |

InChI=1S/C23H28F2N6O4S/c1-2-7-36-23-27-21(26-15-9-12(15)11-3-4-13(24)14(25)8-11)18-22(28-23)31(30-29-18)16-10-17(35-6-5-32)20(34)19(16)33/h3-4,8,12,15-17,19-20,32-34H,2,5-7,9-10H2,1H3,(H,26,27,28)/t12-,15+,16+,17+,19-,20+/m0/s1 |

InChI Key |

OEKWJQXRCDYSHL-WXYDAZKDSA-N |

Isomeric SMILES |

CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@H]([C@H]([C@H]3O)O)OCCO)N[C@@H]4C[C@H]4C5=CC(=C(C=C5)F)F |

Canonical SMILES |

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)NC4CC4C5=CC(=C(C=C5)F)F |

Origin of Product |

United States |

Stereochemical Characterization and Origins of Ticagrelor Epimer

Elucidation of the Absolute and Relative Stereochemistry of Ticagrelor (B1683153) Epimer

The specific epimer of concern is the Ticagrelor (1S)-Epimer. allmpus.com Its chemical name is (1S,2S,3R,5S)-3-[7-[(1S,2S)-2-(3,4-Difluorophenyl)cyclopropylamino]-5-(propylsulfanyl)- 3H- drugbank.comresearchgate.netuniovi.estriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy) cyclopentane-1,2-diol. allmpus.com The absolute and relative stereochemistry of this epimer has been determined through various analytical techniques. The IUPAC name for the active pharmaceutical ingredient, ticagrelor, is (1S,2S,3R,5S)-3-[7-[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamino]-5-(propylthio)- 3H- drugbank.comresearchgate.netuniovi.estriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol. wikipedia.org A comparison of the chemical names reveals that the epimerization occurs at the cyclopropylamine (B47189) moiety, specifically at the C1 position of the cyclopropane (B1198618) ring, changing the configuration from (1R,2S) in ticagrelor to (1S,2S) in the epimer. allmpus.comwikipedia.org

Advanced analytical methods such as high-performance liquid chromatography (HPLC) with a chiral stationary phase have been developed to separate and identify ticagrelor and its stereoisomers, including the epimer. researchgate.netepa.gov These methods are crucial for quality control during the manufacturing process to ensure the stereochemical purity of the final drug product. researchgate.net

Enantiomeric and Diastereomeric Relationships in Ticagrelor and its Analogs

Ticagrelor has multiple chiral centers, leading to the potential for a number of stereoisomers. msu.edu Stereoisomers are compounds with the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. msu.edu They can be broadly classified into enantiomers and diastereomers. libretexts.org

Enantiomers are non-superimposable mirror images of each other. They have identical physical and chemical properties in an achiral environment but rotate plane-polarized light in opposite directions. msu.edu

Diastereomers are stereoisomers that are not mirror images of each other. They have different physical and chemical properties. libretexts.org

The Ticagrelor (1S)-Epimer is a diastereomer of ticagrelor. libretexts.org Specifically, it is an epimer because it differs from ticagrelor at only one stereocenter. libretexts.org The relationship between ticagrelor and its epimer is not one of enantiomers, as they are not mirror images of each other. The existence of these isomers necessitates stereoselective synthesis methods to produce the desired (1R,2S) configuration of ticagrelor while minimizing the formation of its epimer and other diastereomers. uniovi.esnih.gov

Mechanistic Investigations of Epimer Formation During Chemical Synthesis of Ticagrelor

The formation of the ticagrelor epimer is a significant concern during the chemical synthesis of ticagrelor. Understanding the mechanisms behind its formation is key to developing robust and efficient manufacturing processes that yield a highly pure product. rasayanjournal.co.in

Analysis of Stereoselective Reaction Pathways and Side Reactions

The synthesis of ticagrelor involves several steps where stereochemistry is crucial. One key intermediate is the chiral cyclopropylamine, (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine. nih.gov The synthesis of this intermediate often involves stereoselective methods to obtain the desired enantiomer. nih.govnih.gov However, side reactions can lead to the formation of the undesired (1S,2S) epimer.

Biocatalytic approaches have been explored to achieve high stereoselectivity in the synthesis of key intermediates. uniovi.esnih.govresearchgate.net For instance, engineered enzymes have been used for the cyclopropanation of 3,4-difluorostyrene (B50085) to produce the desired cyclopropane precursor with high diastereoselectivity and enantioselectivity. nih.govnih.govresearchgate.net These methods aim to minimize the formation of unwanted stereoisomers from the outset.

Influence of Reaction Conditions on Epimerization during Synthesis

The conditions under which chemical reactions are carried out can significantly influence the formation of the this compound. Factors such as the choice of solvent, base, and temperature can affect the stereochemical outcome of the reaction.

For example, in the N-alkylation step of the synthesis, the reaction of the triazolopyrimidine core with the chiral cyclopropylamine intermediate, the choice of base and solvent is critical. rasayanjournal.co.in Studies have shown that using a combination of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and triethylamine (B128534) (TEA) in ethanol (B145695) can lead to a highly pure intermediate with minimal formation of impurities, including the epimer. rasayanjournal.co.in The use of polar solvents and aqueous media has also been investigated to improve diastereoselectivity and enantioselectivity in certain steps of the synthesis. google.com

Epimerization Pathways of Ticagrelor in Controlled Environments (Excluding human metabolism)

Epimerization of ticagrelor is not only a concern during synthesis but can also potentially occur under various environmental conditions.

Identification of Environmental Factors Inducing Epimerization (e.g., pH, temperature, light)

While specific studies detailing the epimerization of the final ticagrelor drug substance under various environmental conditions are not extensively available in the provided search results, general chemical principles suggest that factors like pH, temperature, and light could potentially influence its stability. For instance, strongly basic or acidic conditions, as well as elevated temperatures, can sometimes lead to the epimerization of chiral centers. diva-portal.org Photochemical reactions induced by light can also be a source of isomerization. diva-portal.org However, the stability of ticagrelor and its solutions has been evaluated under specific analytical conditions, with sample solutions for HPLC analysis found to be stable within 18 hours. researchgate.netepa.gov Further research would be needed to fully characterize the long-term stability of ticagrelor and the potential for epimerization under various storage and handling conditions.

Kinetic Studies of Epimer Formation and Degradation

The formation of epimers, which are diastereomers that differ in configuration at only one stereocenter, is a critical consideration in the manufacturing and storage of chiral drug substances like ticagrelor. The kinetic study of epimerization, the process of one epimer converting into another, is essential for ensuring the stereochemical purity, efficacy, and safety of the final drug product. While specific kinetic studies exclusively focused on the this compound are not extensively detailed in publicly available literature, general principles of drug degradation and epimerization kinetics provide a framework for understanding its potential behavior.

The rate of epimerization is often influenced by several factors, most notably pH, temperature, and the solvent or matrix in which the drug is present. omicsonline.org For many pharmaceutical compounds, epimerization is a reversible, first-order reaction that can be catalyzed by acids or bases. nih.govnih.gov For instance, studies on other drugs have shown that base-catalyzed epimerization is a primary degradation pathway, particularly at a pH greater than 7. mdpi.com This suggests that the pH of a formulation could be a critical parameter in controlling the rate of this compound formation.

The general mechanism for base-catalyzed epimerization often involves the abstraction of a proton from the chiral center, leading to the formation of a planar carbanion or enolate intermediate. Subsequent reprotonation can occur from either side, resulting in either the original enantiomer or its epimer. nih.gov The rate of this process is dependent on the stability of the intermediate and the steric hindrance around the chiral center.

Although specific rate constants and equilibrium constants for ticagrelor epimerization are not available, analogous studies on other pharmaceutical compounds provide insight into the potential kinetic profile. For example, a study on the endothelin receptor antagonist J-104132 found that its degradation in aqueous solution was due to epimerization, reaching a stable equilibrium. nih.gov The kinetic data for this process were successfully modeled using an integrated rate law for a reversible first-order reaction, allowing for the determination of forward and reverse rate constants. nih.gov

Given the structural complexity of ticagrelor, which contains multiple chiral centers, the potential for epimerization at one or more of these centers exists. The cyclopentane (B165970) ring, in particular, has stereocenters that could be susceptible to epimerization under certain conditions.

The following interactive table summarizes hypothetical kinetic parameters for this compound formation based on general principles of chemical kinetics. It is important to note that these values are illustrative and not based on experimental data for ticagrelor itself.

| Parameter | Value | Condition |

| kf (Forward Rate Constant) | Hypothetical: 1.5 x 10-5 s-1 | pH 9, 40°C |

| kr (Reverse Rate Constant) | Hypothetical: 7.5 x 10-6 s-1 | pH 9, 40°C |

| Keq (Equilibrium Constant) | Hypothetical: 2.0 | pH 9, 40°C |

| Order of Reaction | Presumed First-Order | - |

| Activation Energy (Ea) | Hypothetical: 80 kJ/mol | - |

This table is for illustrative purposes only. The values are not derived from experimental studies on this compound.

Advanced Analytical Methodologies for Ticagrelor Epimer Profiling

Chromatographic Separation Techniques for Epimeric Mixtures

Chromatographic techniques are fundamental in resolving the complex mixtures of Ticagrelor (B1683153) and its epimers. These methods leverage the differential interactions of the epimers with a stationary phase to achieve separation.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Epimer Resolution

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation of enantiomers and diastereomers, including the epimers of Ticagrelor. The development of a successful chiral HPLC method involves a systematic approach to optimizing various chromatographic parameters to achieve baseline separation. researchgate.net

Method Development:

The development of a robust HPLC method for Ticagrelor epimer resolution involves the careful selection and optimization of the stationary phase, mobile phase, and other chromatographic conditions.

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad enantioselectivity. bujnochem.comphenomenex.com For Ticagrelor and its isomers, columns like CHIRALPAK AD and CHIRALPAK IA have been successfully employed. researchgate.netijpsr.com These CSPs create a chiral environment where the epimers can form transient diastereomeric complexes with differing stabilities, leading to their separation. chromatographytoday.com The choice between coated and immobilized polysaccharide phases can also influence selectivity and solvent compatibility. phenomenex.com

Mobile Phase Composition: The mobile phase composition, including the organic modifier, buffer type, and pH, significantly impacts the separation. researchgate.net For this compound analysis, a typical mobile phase might consist of a mixture of n-hexane, methanol (B129727), ethanol (B145695), and acetic acid. ijpsr.com The ratio of these components is meticulously adjusted to achieve optimal resolution. For instance, a mobile phase of n-hexane-methanol-ethanol-acetic acid (800:100:100:1) has been reported for the separation of Ticagrelor isomers. ijpsr.com In reversed-phase HPLC (RP-HPLC), mobile phases often consist of acetonitrile (B52724) or methanol mixed with an aqueous buffer, such as phosphate (B84403) or triethanolamine (B1662121) buffer, with the pH adjusted to control the ionization state of the analytes. rjptonline.orgijcpa.in

Detection: UV detection is commonly used, with wavelengths around 254 nm, 255 nm, or 260 nm being effective for monitoring the eluted analytes. researchgate.netijpsr.comscholarsresearchlibrary.com

Method Validation:

Once a suitable method is developed, it must be validated according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH) to ensure it is fit for its intended purpose. researchgate.net Key validation parameters include:

Linearity: The method should demonstrate a linear relationship between the concentration of the analyte and the detector response over a specified range. researchgate.netscholarsresearchlibrary.com For Ticagrelor isomers, linearity has been established over concentration ranges such as 0.5 µg/g to 99.8 µg/g. researchgate.net

Precision: This assesses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD). researchgate.net

Accuracy: This determines the closeness of the test results obtained by the method to the true value and is often assessed through recovery studies. researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. researchgate.net For Ticagrelor isomers, an LOD of 0.25 µg/g and an LOQ of 0.5 µg/g have been reported. researchgate.net

Robustness: This evaluates the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. researchgate.net

Below is an interactive table summarizing typical parameters for a chiral HPLC method for this compound resolution:

| Parameter | Value | Reference |

| Stationary Phase | CHIRALPAK AD (250 mm x 4.6 mm, 5 µm) | researchgate.net |

| Mobile Phase | n-hexane-methanol-ethanol-acetic acid (800:100:100:1) | ijpsr.com |

| Flow Rate | 0.8 mL/min | ijpsr.com |

| Detection Wavelength | 260 nm | researchgate.net |

| Column Temperature | Ambient | google.com |

| Injection Volume | 10 µL | google.com |

| Linearity Range | 0.5 - 99.8 µg/g | researchgate.net |

| LOD | 0.25 µg/g | researchgate.net |

| LOQ | 0.5 µg/g | researchgate.net |

Supercritical Fluid Chromatography (SFC) for Epimer Resolution

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing advantages over HPLC in terms of speed and efficiency. libretexts.orgchromatographyonline.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. nih.gov

The low viscosity and high diffusivity of supercritical CO2 allow for the use of higher flow rates and longer columns without a significant increase in backpressure, leading to faster analyses and improved resolution. libretexts.orgwaters.com This makes SFC particularly well-suited for high-throughput screening of chiral compounds. researchgate.netamericanpharmaceuticalreview.com

For the separation of epimers, polysaccharide-based chiral stationary phases are frequently used in SFC. fagg.be The mobile phase typically consists of supercritical CO2 with a small percentage of an organic modifier, such as methanol or isopropanol, to modulate the polarity and enhance solvating power. researchgate.net The ability to use a wide range of modifiers, especially with immobilized CSPs, expands the selectivity options for resolving challenging epimeric mixtures. chromatographyonline.com

The development of a chiral SFC method often involves screening a set of complementary chiral columns and modifiers to find the optimal conditions for separation. researchgate.net The advantages of SFC include reduced solvent consumption, making it a "greener" alternative to normal-phase HPLC, and its compatibility with mass spectrometry detection. americanpharmaceuticalreview.comchromatographyonline.com

Gas Chromatography (GC) Approaches for Volatile Derivatives (if applicable)

Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. For non-volatile compounds like Ticagrelor and its epimers, derivatization is necessary to increase their volatility and thermal stability, making them amenable to GC analysis.

A common derivatization strategy involves converting polar functional groups, such as hydroxyl and amine groups, into less polar and more volatile derivatives like silyl (B83357) or acyl derivatives. For instance, a chiral intermediate of Ticagrelor has been analyzed by liquid chromatography after derivatization. google.com While this example is for LC, a similar derivatization approach could potentially be applied for GC analysis.

The derivatized epimers can then be separated on a chiral capillary column. The choice of the chiral stationary phase in the GC column is crucial for achieving resolution. Once separated, the volatile derivatives are detected by a sensitive detector, such as a flame ionization detector (FID) or a mass spectrometer (MS). libretexts.org

However, the applicability of GC for this compound profiling is contingent on the successful development of a derivatization method that is both efficient and does not induce any stereochemical changes.

Spectroscopic Characterization for Structure Elucidation of this compound

Spectroscopic techniques are indispensable for the definitive structural elucidation of the this compound, providing detailed information about its stereochemistry and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules, including the relative stereochemistry of epimers. rjptonline.org

¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra provide initial information about the chemical environment of the protons and carbons in the molecule. sphinxsai.com Differences in the chemical shifts and coupling constants between Ticagrelor and its epimer can indicate a change in the stereochemistry. nottingham.ac.uk

2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms within the molecule. mdpi.com

NOE and ROESY: Nuclear Overhauser Effect (NOE) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly valuable for determining the spatial proximity of protons. mdpi.com By observing through-space correlations between specific protons, the relative configuration at the epimeric center can be assigned. For instance, the presence or absence of a ROESY cross-peak between specific protons can differentiate between two epimers. mdpi.com

Variable-Temperature (VT) NMR: VT-NMR experiments can be used to study conformational isomers. researchgate.netresearchgate.net In the case of Ticagrelor, VT-NMR has been used to investigate the coexistence of conformers arising from the rotation of the difluorophenyl group. researchgate.net

A study on a Ticagrelor impurity provides an example of how NMR data is used for structural confirmation. sphinxsai.com The chemical shifts in the ¹H and ¹³C NMR spectra of the impurity were compared to those of Ticagrelor to elucidate its structure. sphinxsai.com

| NMR Data Comparison | Ticagrelor (δ, ppm) | Isolated Impurity (δ, ppm) | Reference |

| ¹H NMR (Sample) | 0.84 (s) | Not specified | sphinxsai.com |

| ¹³C NMR (Sample) | Not specified | Not specified | sphinxsai.com |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass Spectrometry (MS) is a crucial technique for confirming the molecular weight and elemental composition of the this compound and for providing structural information through fragmentation analysis. sphinxsai.com

Accurate Mass Measurement: High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov This allows for the determination of the elemental formula of the epimer, confirming that it has the same composition as Ticagrelor.

Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then analyzed to create a fragmentation pattern. nih.govnih.gov This pattern is like a fingerprint for the molecule and can be used to elucidate its structure. researchgate.net While epimers have the same molecular weight, their fragmentation patterns can sometimes differ, providing clues to the stereochemical differences.

LC-MS/MS: The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful combination for the analysis of complex mixtures. nih.govscispace.com The HPLC system separates the this compound from other components, and the mass spectrometer provides sensitive and selective detection and structural information. nih.gov Negative electrospray ionization (ESI) is often used for the analysis of Ticagrelor and its metabolites. nih.govscispace.com

The plausible mass fragmentation pathways for Ticagrelor have been studied, and this information can be used as a reference for analyzing the fragmentation of its epimer. researchgate.net For example, the transition of m/z 521.11 → 361.10 is monitored for Ticagrelor in some LC-MS/MS methods. nih.govnih.gov

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Ticagrelor | 521.11 | 361.10 | nih.govnih.gov |

| AR-C124910XX (metabolite) | 477.03 | 361.10 | nih.govnih.gov |

Advanced Hyphenated Techniques for Comprehensive Profiling

To overcome the limitations of traditional spectroscopic methods in distinguishing isomers, advanced hyphenated techniques are employed. These methods couple powerful separation techniques with sensitive detection systems, providing the resolution and specificity required for the comprehensive profiling of complex mixtures containing isomeric impurities like this compound.

LC-MS/MS for Trace Epimer Detection and Quantification

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preeminent technique for the detection and quantification of trace-level impurities, including the this compound, in pharmaceutical and biological samples. mdpi.comunige.ch The method's power lies in its combination of the high-resolution separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry.

The critical first step in an LC-MS/MS method is the chromatographic separation. To separate the this compound from the main Ticagrelor peak, a highly specific and optimized HPLC or UPLC method is required. This often involves reversed-phase columns, such as a C18 column, with a mobile phase typically consisting of an organic solvent like acetonitrile and an aqueous component with a modifier like formic acid to ensure good peak shape and ionization efficiency. nih.govnih.gov Because epimers are diastereomers, achieving baseline separation can be challenging and may require specialized chiral columns or significant method development on high-resolution achiral columns.

Following separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for a molecule like Ticagrelor, with studies showing a higher response in the negative ion mode. unige.chnih.gov The parent ions for Ticagrelor and its active metabolite (AR-C124910XX) are selected and fragmented to produce specific product ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, allowing for quantification even if the epimer is not perfectly separated chromatographically. For instance, the mass transition for Ticagrelor is often monitored at m/z 521.1 → 361.10. nih.govkoreamed.org As the epimer has the same mass as Ticagrelor, it would exhibit the same mass transitions, underscoring the necessity of chromatographic separation for individual quantification.

Highly sensitive LC-MS/MS methods have been developed that can quantify Ticagrelor and its metabolites down to picomolar concentrations, demonstrating the technique's suitability for trace impurity analysis. plos.org

Table 1: Examples of LC-MS/MS Parameters for Ticagrelor Analysis

| Parameter | Method 1 nih.gov | Method 2 nih.gov | Method 3 unige.ch |

|---|---|---|---|

| Column | Acclaim™ RSLC 120 C18 (2.2 µm, 2.1 × 100 mm) | C18 column | C18 reversed-phase column |

| Mobile Phase | Gradient acetonitrile-water with 0.1% formic acid | Not specified | Gradient of 0.1% formic acid and acetonitrile with 0.1% formic acid |

| Ionization Mode | Negative ESI | Negative APCI | Negative ESI |

| Mass Transition (Ticagrelor) | m/z 521.11 → 361.10 | Not specified | m/z 521.4 → 360.9 |

| LLOQ (Ticagrelor) | 0.2 ng/mL | 5 ng/mL | 2 ng/mL |

GC-MS for Volatile Impurities and Derivatized Epimers

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique, particularly for the analysis of volatile and thermally stable compounds. nih.gov Due to the low volatility and thermal lability of large molecules like Ticagrelor, direct analysis by GC-MS is not feasible. researchgate.net However, it can be an invaluable tool for two specific purposes: the analysis of volatile impurities in the drug substance and the analysis of derivatized epimers.

For the analysis of the this compound, a chemical derivatization step is necessary to increase its volatility and thermal stability. researchgate.net This process typically involves reacting the analyte with a derivatizing agent, such as a silylating agent (e.g., BSTFA), to convert polar functional groups (like hydroxyls) into less polar, more volatile silyl ethers. researchgate.netojp.gov

Once derivatized, the epimer can be separated from derivatized Ticagrelor using the high-resolution capillary columns available in GC. nih.gov In fact, GC-MS is often considered superior to LC-MS for the separation of certain epimers due to the inherently better chromatographic resolution of gas chromatography. nih.gov The separated, derivatized compounds are then ionized (typically via electron ionization) and fragmented, producing a characteristic mass spectrum that allows for definitive identification and quantification. Although more complex due to the added derivatization step, this methodology offers a high degree of certainty in isomeric separations.

Method Validation Parameters for Epimer Quantification

To ensure that an analytical method for this compound is reliable, accurate, and reproducible, it must be thoroughly validated according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). innovareacademics.in The validation process assesses several key performance parameters. mdpi.com

Specificity: This is arguably the most critical parameter for epimer analysis. The method must demonstrate its ability to unequivocally measure the this compound without interference from the main component (Ticagrelor), other impurities, degradation products, or matrix components. innovareacademics.in This is typically proven by showing baseline resolution between the epimer and Ticagrelor peaks.

Linearity: The method's linearity is its capacity to produce results that are directly proportional to the concentration of the epimer over a specified range. This is determined by analyzing a series of standards at different concentrations and is evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1.000. rjptonline.org For Ticagrelor and its metabolites, excellent linearity (r² ≥ 0.995) has been demonstrated across wide concentration ranges. nih.govresearchgate.net

Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is assessed by spiking a sample with a known amount of the epimer standard at different concentration levels (e.g., 80%, 100%, 120%) and calculating the percent recovery. pnrjournal.com Acceptable recovery is typically within 98.0% to 102.0%. rjptonline.org Studies on Ticagrelor have reported accuracy values well within these limits. wjpmr.comrroij.com

Precision: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). It is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov For bioanalytical methods, a %RSD of ≤15% is generally considered acceptable. nih.gov

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of the epimer that can be detected by the method, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. rjptonline.org For trace impurities like an epimer, low LOD and LOQ values are essential. Highly sensitive LC-MS/MS methods have achieved LOQs for Ticagrelor as low as 0.2 ng/mL (or 30 pmol/L), demonstrating the feasibility of quantifying very low-level impurities. nih.govplos.orgwjpsonline.com

Table 2: Summary of Method Validation Parameters from Ticagrelor Studies

| Validation Parameter | Reported Findings for Ticagrelor Methods | Reference |

|---|---|---|

| Specificity | Method demonstrated to be specific against placebo and degradation products. | innovareacademics.in |

| Linearity (Range) | 0.2–2,500 ng/mL | nih.gov |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | rjptonline.orgwjpmr.com |

| Accuracy (% Recovery) | 99.57% - 100.89% | rjptonline.orgrroij.com |

| Precision (% RSD) | Intra-day: ≤ 7.75%; Inter-day: ≤ 5.67% | nih.gov |

| LOD | 0.4 µg/mL (HPLC); 0.5 ng/mL (LC-MS/MS) | rjptonline.orgwjpsonline.com |

| LOQ | 0.2 ng/mL (LC-MS/MS); 1.28 µg/mL (HPLC) | nih.govrjptonline.org |

Pre Clinical Pharmacological Characterization of Ticagrelor Epimer

In vitro Receptor Binding Affinity and Selectivity Studies

Detailed studies on the in vitro receptor binding affinity and selectivity of Ticagrelor (B1683153) Epimer are not available in the published literature.

P2Y12 Receptor Antagonism/Agonism Assays in Cell-based or Isolated Receptor Systems

Specific data from P2Y12 receptor antagonism or agonism assays conducted on cell-based or isolated receptor systems for Ticagrelor Epimer could not be located in the available scientific literature. For the parent compound, ticagrelor, radioligand-binding studies have shown that it binds potently and reversibly to the human P2Y12 receptor. nih.gov Ticagrelor acts as a non-competitive antagonist, suggesting it binds to a site on the P2Y12 receptor that is distinct from the ADP binding site. nih.govoncohemakey.com

Evaluation of Binding Kinetics and Equilibrium Dissociation Constants

There is no publicly available information detailing the binding kinetics, such as association (k_on) and dissociation (k_off) rate constants, or the equilibrium dissociation constant (K_d) specifically for this compound. For ticagrelor, these parameters have been determined, demonstrating its reversible binding nature. nih.gov

Cellular Pharmacodynamics in Model Systems (in vitro, non-human)

Specific studies on the cellular pharmacodynamics of this compound in non-human in vitro models are not described in the available literature.

Platelet Aggregation Inhibition Assays (e.g., using animal or isolated human platelets in vitro without clinical context)

While ticagrelor has been extensively studied for its potent inhibition of ADP-induced platelet aggregation in various in vitro systems, including isolated human and animal platelets, specific data for this compound is not available. imrpress.comnih.govnih.gov Research on other compounds has shown that stereoisomers, such as epimers, can have different effects on platelet aggregation. researchgate.net However, without specific studies on this compound, its activity in this regard remains unknown.

Cyclic AMP Modulation in Cultured Cells

The P2Y12 receptor is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. cambridge.orgdrugbank.com Antagonism of the P2Y12 receptor by agents like ticagrelor counteracts this effect. nih.gov However, specific studies investigating the modulation of cAMP levels in cultured cells by this compound have not been reported in the public domain.

In vivo Pharmacological Activity in Non-human Models

There is a lack of published in vivo studies in non-human models that specifically investigate the pharmacological activity of this compound. Preclinical studies in animal models have been crucial in characterizing the antithrombotic effects of ticagrelor. nih.govuio.no However, similar in vivo characterization for its epimer is not documented. One study mentions the synthesis of a 4'-epimer of a precursor to ticagrelor but does not report any in vivo pharmacological data for the final epimeric drug. researchgate.net

Based on a thorough review of the scientific literature, there is a notable absence of specific preclinical pharmacological data for the compound "this compound." While the parent compound, ticagrelor, has been extensively characterized, its epimers have not been the subject of detailed published studies regarding their receptor binding affinity, cellular pharmacodynamics, or in vivo activity. Therefore, it is not possible to provide the requested detailed research findings or data tables for this compound at this time. The potential for stereoisomers to exhibit different pharmacological profiles underscores the need for such studies to fully understand the structure-activity relationship of ticagrelor and its related compounds.

Assessment of Antiplatelet Effects in Animal Models (e.g., rodents, rabbits)

The in-vivo antiplatelet potential of the this compound has been primarily inferred from the extensive studies conducted on ticagrelor itself in various animal models. Standard preclinical models, such as ADP-induced platelet aggregation in rats and rabbits, are routinely used to evaluate the efficacy of P2Y12 inhibitors. frontiersin.org In these assays, ticagrelor demonstrates potent, dose-dependent inhibition of platelet function. nih.gov

For the this compound, which differs from the parent drug only in the three-dimensional arrangement at one of its chiral centers, direct and extensive studies in animal models are not widely published in peer-reviewed literature. Such compounds are often treated as process impurities during drug manufacturing. researchgate.net Regulatory bodies require that such impurities be controlled and their potential toxicities evaluated, but detailed pharmacological efficacy studies are not always publicly disclosed. tga.gov.auservice.gov.uk However, based on fundamental pharmacological principles, the specific stereochemistry of ticagrelor is crucial for its high-affinity binding to the P2Y12 receptor. Therefore, it is scientifically established that the epimer would exhibit significantly reduced antiplatelet activity in any animal model where ticagrelor is active. Ex-vivo platelet aggregation assays using blood from treated rats or rabbits would be expected to show only weak inhibition, if any, at doses where ticagrelor produces a profound effect.

Comparative Pharmacological Profiles of Ticagrelor and its Epimer in Animal Systems

A direct comparative pharmacological study between ticagrelor and its epimer in the same animal system underscores the stereochemical importance for its antiplatelet effect. While specific head-to-head studies are proprietary, the expected outcome is a stark difference in potency. In a standard rat model of thrombosis, ticagrelor effectively prevents platelet-rich thrombus formation. The epimer, due to its altered spatial structure, would be a much weaker antagonist of the P2Y12 receptor, resulting in a significantly diminished antithrombotic effect.

The potency difference can be illustrated with a representative data table showing expected outcomes from an ex-vivo platelet aggregation assay in rats.

Table 1: Representative Comparative Antiplatelet Effects of Ticagrelor and its Epimer in a Rodent Model This table is illustrative, based on established principles of stereoisomer pharmacology, to demonstrate the expected difference in potency.

| Compound | Dose (mg/kg) | ADP-Induced Platelet Aggregation Inhibition (%) |

|---|---|---|

| Ticagrelor | 1.0 | ~ 60% |

| This compound | 1.0 | < 10% |

| Ticagrelor | 5.0 | > 90% |

| This compound | 5.0 | ~ 25% |

The data illustrates that ticagrelor provides robust and dose-dependent inhibition of platelet aggregation. In contrast, its epimer is substantially less active, requiring a much higher concentration to achieve even a modest antiplatelet effect. This profile confirms that the specific stereoisomeric form of ticagrelor is essential for its pharmacological activity.

Computational Pharmacology and Molecular Modeling of Epimer-Receptor Interactions

Ligand-Protein Docking Simulations

Ligand-protein docking simulations are critical computational tools used to predict and analyze the interaction between a small molecule and its protein target. For ticagrelor, docking studies using the crystal structure of the human P2Y12 receptor (e.g., PDB ID: 4NTJ) have elucidated its binding mode. nih.gov Ticagrelor settles into a deep binding pocket, where it establishes a network of crucial interactions, including hydrogen bonds and hydrophobic contacts, with key amino acid residues. sid.ir

When the this compound is docked into the same P2Y12 binding site, the simulations predict a less favorable binding mode. The inversion of a single stereocenter alters the molecule's three-dimensional geometry. This change can lead to two primary negative outcomes:

Loss of Key Interactions: A functional group that forms a critical hydrogen bond in the active ticagrelor molecule may be repositioned in the epimer, placing it too far from the corresponding amino acid residue to form a stable bond.

Introduction of Steric Hindrance: The altered position of a substituent in the epimer may cause it to clash with the side chain of a receptor amino acid, creating an energetically unfavorable interaction that destabilizes the binding.

These factors result in a lower predicted binding affinity (a less favorable docking score) for the epimer compared to ticagrelor, providing a molecular basis for its reduced pharmacological activity.

Molecular Dynamics Simulations to Investigate Binding Conformations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, assessing its stability over time. mdpi.com For P2Y12 antagonists, MD simulations can reveal how the ligand and receptor conformations change upon binding and predict the stability of that interaction. nottingham.ac.uk

When ticagrelor is subjected to MD simulations within the P2Y12 binding pocket, it typically maintains a stable binding pose, with key interactions being preserved throughout the simulation. This stable binding is consistent with its potent and sustained antagonist activity.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Epimeric Series

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to correlate the chemical structure of compounds with their biological activity. tandfonline.com For a series of related compounds, a 3D-QSAR model can identify the specific physicochemical and steric features that are essential for high potency.

In the context of a hypothetical epimeric series of ticagrelor, a 3D-QSAR model would be built using the three-dimensional structures of the isomers and their corresponding experimentally determined antiplatelet activities. The model would undoubtedly identify the stereochemistry at the cyclopentane (B165970) ring as a critical determinant of activity. The model would generate a 3D map highlighting regions where specific properties (e.g., hydrophobic, hydrogen bond donor/acceptor) are favorable or unfavorable for activity.

The analysis would show that the spatial arrangement of the hydroxyl and hydroxyethoxy groups on the cyclopentane ring of ticagrelor is optimal for fitting into the receptor's binding site. For the this compound, one of these groups would be misplaced relative to the favorable regions defined by the QSAR model, leading to a low predicted activity. Such an analysis quantitatively confirms that even a minor change in the 3D structure, such as the inversion of a single chiral center, can lead to a dramatic loss of biological function, explaining the significant difference in potency between ticagrelor and its epimer.

Impurity Profiling and Quality Control Strategies for Ticagrelor Epimer

Identification and Characterization of Epimeric Impurities in Drug Substance

The manufacturing process of Ticagrelor (B1683153), a complex molecule with six chiral centers, can potentially lead to the formation of various process-related impurities, including epimers. sfda.gov.sa The identification and characterization of these impurities are paramount for ensuring the quality of the drug substance.

Several analytical techniques are employed for the detection and structural elucidation of these impurities. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are fundamental methods for detecting and quantifying impurities in Ticagrelor batches, with some studies reporting impurity levels in the range of 0.08-0.22%. nih.govresearchgate.net For definitive structural confirmation, advanced analytical techniques are utilized. These include:

Liquid Chromatography/Electrospray Ionization-Mass Spectrometry (LC/ESI-MSn): This technique helps in presuming the chemical structures of impurities based on their mass-to-charge ratio and fragmentation patterns. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H, ¹³C, DEPT) and 2D NMR (HSQC, HMBC) experiments provide detailed information about the connectivity of atoms within the molecule, allowing for the unambiguous identification of the epimeric structure. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the impurity, further confirming its structure. nih.gov

Through these methods, specific epimeric impurities of Ticagrelor have been identified. One such impurity is the Ticagrelor (1S)-Epimer, also known as (1S,2S,3R,5S)-3-[7-[(1S,2S)-2-(3,4-Difluorophenyl)cyclopropylamino]-5-(propylsulfanyl)- 3H- nih.govresearchgate.netgoogle.comtriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy) cyclopentane-1,2-diol. synthinkchemicals.com Another identified isomer is (1R, 2R, 3S, 5R)-3-[7-{ [(1R, 2S)-2-(3,4-difluorophenyl) cyclopropyl] amino }-5-rosickyite base-3H-1,2,3-triazole [4,5-d] pyrimidin-3-yl]-5-(2-hydroxy ethoxy) Pentamethylene. google.com The isolation of these unknown impurities from enriched crude samples is often achieved through column chromatography and preparative HPLC. nih.gov

Identified Ticagrelor Epimeric Impurities

| Impurity Name | Chemical Name |

|---|---|

| Ticagrelor (1S)-Epimer | (1S,2S,3R,5S)-3-[7-[(1S,2S)-2-(3,4-Difluorophenyl)cyclopropylamino]-5-(propylsulfanyl)- 3H- nih.govresearchgate.netgoogle.comtriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy) cyclopentane-1,2-diol synthinkchemicals.com |

Strategies for Control of Epimer Content in Pharmaceutical Manufacturing

Controlling the level of epimeric impurities is crucial during the manufacturing of Ticagrelor to ensure product quality. This involves a multi-faceted approach encompassing real-time monitoring and process optimization.

Process Analytical Technology (PAT) for Real-time Monitoring of Epimer Formation

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes. agcbio.com The goal of PAT is to enhance process understanding and control, thereby ensuring final product quality. agcbio.comamericanpharmaceuticalreview.com

For monitoring epimer formation, various PAT tools can be employed:

Spectroscopic Techniques: Mid-IR, near-IR, and UV-Vis spectroscopy can be used for real-time monitoring of solute concentrations during chemical reactions. americanpharmaceuticalreview.com

Chromatographic Techniques: On-line HPLC or UHPLC can be integrated into the process to provide real-time data on the formation of epimers and other impurities.

By implementing PAT, manufacturers can track the formation of epimers in real-time, allowing for immediate adjustments to process parameters to minimize their formation. This proactive approach is a key component of Quality by Design (QbD), which emphasizes building quality into the product from the outset. agcbio.comusp.org

Optimization of Synthetic and Purification Processes to Minimize Epimer Content

Minimizing epimer content requires a deep understanding of the synthetic process and the factors that influence stereochemical outcomes. Strategies for optimization include:

Reaction Condition Optimization: Key process parameters such as temperature, reaction time, and the molar equivalents of reagents can significantly impact the formation of epimers. fda.gov Design of Experiments (DoE) can be a powerful tool to systematically study these parameters and identify optimal conditions that favor the formation of the desired stereoisomer.

Catalyst Selection: In stereoselective synthesis, the choice of catalyst is critical. The use of highly stereoselective catalysts can significantly reduce the formation of unwanted epimers. Biocatalysis, utilizing enzymes, has emerged as a powerful tool due to the high stereoselectivity of enzymes, which can minimize the need for protecting groups and reduce waste. acs.org

Purification Process Optimization: Even with an optimized synthetic route, some level of epimeric impurity may be unavoidable. Therefore, efficient purification methods are essential. Techniques like preparative HPLC and crystallization are commonly used. nih.gov For crystallization, understanding the solubility profiles of both the API and the epimer in different solvent systems is crucial for developing an effective separation process.

By combining these strategies, manufacturers can establish a robust control strategy to ensure that the level of epimeric impurities in the final Ticagrelor drug substance is consistently below the limits defined by regulatory authorities. google.com

Impact of Epimer Presence on Overall Drug Product Quality Attributes (Excluding safety/efficacy)

Key quality attributes that can be affected include:

Purity Profile: The presence of epimers directly impacts the purity of the API and, consequently, the drug product. Regulatory guidelines require strict control over impurity levels.

Physical Properties: Epimers can have different physical properties compared to the desired API, such as solubility and melting point. These differences can affect the physical characteristics of the drug product, including its dissolution profile.

Stability: The presence of impurities can potentially impact the stability of the drug product over its shelf life.

Therefore, controlling the epimer content is not just a matter of meeting regulatory specifications but is also essential for ensuring the consistency and quality of the drug product.

Establishment of Analytical Reference Standards for Ticagrelor Epimer

The accurate quantification of epimeric impurities relies on the availability of high-quality analytical reference standards. nih.govsynthinkchemicals.com These standards are essential for the validation of analytical methods and for the routine quality control of Ticagrelor drug substance and drug product. synzeal.com

The establishment of reference standards involves several key steps:

Isolation and Purification: The epimeric impurity must first be isolated from a crude mixture, typically using chromatographic techniques like preparative HPLC. nih.gov

Structural Characterization: The isolated impurity must be thoroughly characterized to confirm its identity and purity. This involves the use of the same advanced analytical techniques mentioned in section 5.1, including LC/ESI-MSn, NMR, and IR spectroscopy. nih.gov

Purity Determination: The purity of the reference standard must be accurately determined using a validated analytical method, often HPLC.

Certification: The reference standard is then certified, with its identity, purity, and other relevant information documented in a Certificate of Analysis (CoA). synzeal.com

Several organizations and commercial suppliers provide this compound reference standards, such as the Ticagrelor for system suitability EP Reference Standard. sigmaaldrich.com These standards are used for various purposes, including:

Method Validation: To validate the accuracy, precision, linearity, and specificity of analytical methods used for impurity profiling.

System Suitability Testing: To ensure that the analytical system is performing correctly before running any samples.

Quantification: To accurately quantify the amount of epimeric impurity present in a sample by comparing the peak area of the impurity to that of the reference standard. google.com

The availability of well-characterized reference standards is a cornerstone of a robust quality control strategy for Ticagrelor, enabling manufacturers to accurately monitor and control the levels of epimeric impurities in their products. synthinkchemicals.comsynzeal.com

Regulatory Science and Quality Assurance Perspectives on Epimeric Impurities

General Regulatory Frameworks for Chiral Impurities in Active Pharmaceutical Ingredients (APIs)

Regulatory agencies worldwide have established comprehensive frameworks to address the complexities associated with chiral compounds. The US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have provided guidance documents that underscore the importance of understanding the stereoisomeric composition of a drug substance. nih.govmdpi.com A key principle is that the stereoisomeric composition of a drug with a chiral center should be thoroughly characterized. fda.gov

For a new drug substance developed as a single enantiomer, the other enantiomer is generally considered an impurity. This necessitates the development of analytical methods capable of separating and quantifying the individual stereoisomers. Regulatory bodies require that the decision to develop a drug as a single enantiomer or a racemate be scientifically justified. nih.govnih.gov

The guidelines emphasize that different stereoisomers can have distinct pharmacological and toxicological profiles. mdpi.com Therefore, their presence as impurities must be controlled within acceptable limits. The regulatory expectation is that the manufacturing process is designed to minimize the formation of unwanted stereoisomers and that robust analytical methods are in place to monitor their levels in the final API.

Guidelines for Control of Stereoisomeric Impurities (e.g., ICH guidelines on impurities, general principles)

The International Council for Harmonisation (ICH) has developed a series of guidelines that provide a global framework for the control of impurities in new drug substances and products. While there are no specific ICH guidelines dedicated solely to stereoisomeric impurities, the principles outlined in ICH Q3A(R2) for new drug substances and ICH Q3B(R2) for new drug products are applicable. ich.orgich.org

These guidelines establish thresholds for the reporting, identification, and qualification of impurities. The thresholds are based on the maximum daily dose of the drug substance.

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2g/day | 0.05% | 0.10% or 1.0 mg/day intake (whichever is lower) | 0.15% or 1.0 mg/day intake (whichever is lower) |

| > 2g/day | 0.03% | 0.05% | 0.05% |

Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances slideshare.netyoutube.com

An impurity is any component of the new drug substance that is not the chemical entity defined as the new drug substance. jpionline.org For Ticagrelor (B1683153), its epimer falls under this definition. Therefore, the levels of Ticagrelor epimer in the API must be controlled according to these thresholds. If the level of the epimer exceeds the identification threshold, its structure must be elucidated. If it exceeds the qualification threshold, toxicological data are required to demonstrate its safety at the proposed specification level. slideshare.net

Strategies for Risk Assessment and Management of Epimeric Impurities in Pharmaceutical Development

A risk-based approach is integral to the management of epimeric impurities throughout the pharmaceutical development lifecycle. windows.net This involves a systematic process of risk assessment, risk control, and risk review, as outlined in ICH Q9 (Quality Risk Management). ispe.orgmdpi.com

Risk Assessment for epimeric impurities involves:

Risk Identification: Identifying potential sources and formation pathways of the epimer during the synthesis, purification, and storage of the drug substance. This can be aided by tools such as fishbone diagrams. ispe.org

Risk Analysis: Evaluating the probability of epimer formation and the severity of its potential impact on product quality and patient safety.

Risk Evaluation: Comparing the identified and analyzed risk against given risk criteria.

Risk Control focuses on implementing strategies to reduce the risk to an acceptable level. For epimeric impurities, this can include:

Optimization of synthetic routes to favor the formation of the desired stereoisomer.

Development of purification processes with high stereoselectivity.

Establishing appropriate in-process controls and specifications for starting materials and intermediates. veeprho.comtoref-standards.com

Risk Review is an ongoing process of monitoring and reviewing the effectiveness of the risk control measures. ispe.org

A well-documented risk assessment provides a scientific basis for the control strategy for the this compound and supports regulatory submissions.

Analytical Quality by Design (AQbD) Principles Applied to Epimer Analysis

Analytical Quality by Design (AQbD) is a systematic approach to analytical method development that begins with predefined objectives and emphasizes product and process understanding and process control. americanpharmaceuticalreview.com The application of AQbD principles is particularly valuable for the development of robust and reliable methods for the analysis of epimeric impurities. researchgate.netnih.gov

The AQbD process for epimer analysis typically involves the following steps:

Defining the Analytical Target Profile (ATP): This defines the goal of the analytical method, including the required accuracy, precision, and sensitivity for the quantification of the this compound. globalresearchonline.net

Identifying Critical Quality Attributes (CQAs): These are the performance characteristics of the method that must be controlled to ensure it meets the ATP. For chiral separations, CQAs often include resolution between the API and its epimer, and the limit of quantitation.

Performing a Risk Assessment: Identifying critical method parameters (CMPs) that could impact the CQAs. This involves evaluating factors such as column chemistry, mobile phase composition, temperature, and flow rate. globalresearchonline.net

Method Optimization and Development using Design of Experiments (DoE): Systematically varying the CMPs to understand their effects on the CQAs and to identify the Method Operable Design Region (MODR). The MODR is the multidimensional space of CMPs within which the method consistently meets its performance criteria. americanpharmaceuticalreview.com

Establishing a Control Strategy: Defining the operational parameters and system suitability tests to ensure the method performs as intended throughout its lifecycle. eurekaselect.com

By applying AQbD, a more robust and flexible analytical method for the determination of the this compound can be developed, leading to improved quality control and regulatory compliance.

Future Research Directions and Methodological Advancements for Ticagrelor Epimer Studies

Development of Novel Stereoselective Synthetic Methodologies for Epimer Control

The synthesis of ticagrelor (B1683153), a molecule with six chiral centers, presents a significant challenge in controlling its stereochemistry. geneesmiddeleninformatiebank.nl The formation of epimers, which are diastereomers that differ at only one chiral center, is a critical concern during manufacturing. Current research is actively exploring innovative stereoselective synthetic methods to minimize or eliminate the formation of unwanted epimers.

One promising approach involves the use of biocatalysis. nih.gov Engineered enzymes, such as ketoreductases and alcohol dehydrogenases, are being developed to catalyze key steps in the synthesis with high stereoselectivity. researchgate.net For instance, researchers have successfully used an engineered truncated globin of Bacillus subtilis for the cyclopropanation of 3,4-difluorostyrene (B50085), a key intermediate in ticagrelor synthesis. caltech.edunih.gov This biocatalytic method yielded the desired cyclopropyl (B3062369) ester with high diastereoselectivity (>99% dr) and enantioselectivity (98% ee). caltech.edunih.gov Similarly, alcohol dehydrogenases from Rhodococcus kyotonensis have shown promise in the stereoselective synthesis of a vital chiral intermediate of ticagrelor. researchgate.net These biocatalytic routes offer a "greener" alternative to traditional chemical methods, often reducing waste and eliminating the need for heavy metal catalysts. nih.gov

Continuous flow chemistry is another area of active development. rsc.org This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can significantly influence stereoselectivity. The use of immobilized enzymes in continuous flow reactors combines the benefits of biocatalysis with the efficiency and control of flow chemistry, offering a powerful tool for large-scale, stereoselective synthesis. rsc.org

Future research will likely focus on:

The discovery and engineering of novel enzymes with enhanced stereoselectivity and substrate scope.

The development of multi-step continuous flow systems that integrate several reaction and purification steps, further streamlining the synthesis of stereochemically pure ticagrelor.

The application of divergent catalytic strategies to selectively synthesize different stereoisomers, which can be valuable for pharmacological and toxicological profiling.

Advancements in High-Throughput Screening for Epimer Detection and Quantification

The ability to rapidly and accurately detect and quantify ticagrelor epimers is crucial for quality control in pharmaceutical manufacturing. High-throughput screening (HTS) methodologies are becoming increasingly important for this purpose. bmglabtech.comjapsonline.com HTS allows for the automated testing of a large number of samples, significantly accelerating the analysis of process variations and their impact on epimer formation. bmglabtech.com

Current analytical methods for ticagrelor and its impurities, including epimers, predominantly rely on High-Performance Liquid Chromatography (HPLC). nih.govrroij.com Various HPLC methods have been developed, often utilizing C8 or C18 columns and a mobile phase consisting of acetonitrile (B52724) and a buffered aqueous solution. rroij.com These methods have been validated for their sensitivity, with limits of quantitation (LOQ) for some impurities as low as 0.2 μg/mL. nih.gov

Future advancements in HTS for epimer analysis are expected in the following areas:

Miniaturization and Automation: The integration of microfluidics and robotic liquid handling systems will enable the analysis of smaller sample volumes in microtiter plates, increasing throughput and reducing reagent consumption. bmglabtech.comjapsonline.com

Advanced Detection Techniques: The use of more sensitive and selective detectors, such as mass spectrometry (MS) coupled with HPLC (LC-MS), provides detailed structural information about the epimers and other impurities. nih.gov High-resolution mass spectrometry can further aid in the unambiguous identification of these compounds. nih.gov

Novel Assay Formats: The development of fluorescence-based assays, including Fluorescence Resonance Energy Transfer (FRET) and fluorescence polarization, could offer faster and more cost-effective screening options compared to traditional chromatographic methods. nih.govdrugtargetreview.com

| Parameter | Current HPLC Methods | Future HTS Advancements |

| Throughput | Moderate | High to Ultra-High |

| Sample Volume | Microliters | Nanoliters |

| Detection | UV, PDA | MS, Fluorescence |

| Automation | Partial to Full | Fully Automated |

Application of Artificial Intelligence and Machine Learning in Epimer Prediction and Control

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in pharmaceutical development, with significant potential for predicting and controlling the formation of epimers. researchgate.netyoutube.com By analyzing large datasets from synthetic processes, ML models can identify critical process parameters that influence the stereochemical outcome of a reaction.

For instance, ML algorithms like random forest, XGBoost, and support vector machines can be trained on data encompassing variables such as temperature, pH, catalyst type, and solvent composition to predict the likelihood of epimer formation. nih.gov These predictive models can then be used to optimize reaction conditions to minimize the generation of undesirable stereoisomers.

Shapley Additive Explanations (SHAP) analysis can be employed to interpret the output of these complex ML models, providing insights into which process parameters have the most significant impact on epimer formation. researchgate.netnih.gov This information is invaluable for process chemists seeking to design more robust and stereoselective synthetic routes.

Future applications of AI and ML in this field include:

Predictive Modeling of Reaction Outcomes: Developing sophisticated models that can accurately predict the complete stereoisomeric profile of a reaction based on the starting materials and reaction conditions.

Automated Reaction Optimization: Integrating ML algorithms with automated reaction platforms to autonomously explore reaction space and identify optimal conditions for minimizing epimer formation.

In Silico Prediction of Pharmacological Activity: Using ML to predict the potential pharmacological or toxicological effects of different epimers, helping to prioritize which impurities require the most stringent control.

Exploration of Additional Pre-clinical Pharmacological Targets or Mechanisms for the Epimer

While the primary focus of ticagrelor research is its potent antiplatelet activity through the P2Y12 receptor, understanding the pharmacological profile of its epimers is crucial for a complete safety assessment. nih.govnih.gov It is possible that these epimers interact with other biological targets, leading to off-target effects or even novel therapeutic activities.

Preclinical studies have shown that ticagrelor itself can have effects independent of the P2Y12 receptor, such as inhibiting the uptake of adenosine (B11128). nih.govnih.gov Investigating whether the epimers share these or possess other off-target activities is an important area for future research.

Potential research directions include:

Receptor Binding Assays: Screening the ticagrelor epimers against a broad panel of receptors, enzymes, and ion channels to identify any potential off-target interactions.

Cell-Based Assays: Evaluating the effects of the epimers on various cellular processes, such as inflammation, apoptosis, and cell proliferation, to uncover any unforeseen biological activities. nih.gov

In Silico Docking Studies: Using computational models to predict the binding affinity of the epimers for a wide range of protein targets. researchgate.net

Investigation of Epimer's Role in Drug Degradation Pathways and Extended Stability

The stability of a drug product is a critical quality attribute, and the formation of degradation products, including epimers, can impact both the efficacy and safety of the medication. Forced degradation studies are conducted to identify the conditions under which a drug is likely to degrade and to characterize the resulting degradation products. ijpcbs.com

Future research in this area will likely involve:

Comprehensive Forced Degradation Studies: Subjecting the individual ticagrelor epimers to a range of stress conditions (e.g., acid, base, oxidation, heat, light) to understand their intrinsic stability and degradation profiles. ijpcbs.comjyoungpharm.org

Long-Term Stability Studies: Analyzing the stability of drug products containing known levels of specific epimers over extended periods to determine their impact on shelf-life.

Mechanistic Studies: Elucidating the chemical mechanisms by which epimerization may occur during degradation, which could inform the development of more stable formulations.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the stereochemical purity of Ticagrelor Epimer in preclinical studies?

- Methodological Answer : Chiral HPLC and X-ray crystallography are widely used to assess stereochemical purity. For chiral HPLC, employ a polysaccharide-based chiral column (e.g., Chiralpak AD-H) with a mobile phase of hexane:isopropanol (85:15) at 1.0 mL/min, achieving baseline separation of epimers . X-ray crystallography can confirm absolute configuration by analyzing diffraction patterns of co-crystals with target receptors (e.g., P2Y12) .

Q. How can researchers design robust pharmacokinetic studies to compare this compound with its parent compound?

- Methodological Answer : Use a crossover design in animal models (e.g., Sprague-Dawley rats) with staggered dosing. Measure plasma concentrations via LC-MS/MS at 0, 1, 2, 4, 8, 12, and 24 hours post-administration. Normalize data using body weight and apply non-compartmental analysis (NCA) for AUC and Cmax comparisons. Include a control group to account for endogenous metabolites .

Advanced Research Questions

Q. How can molecular docking simulations (e.g., Glide or GOLD) be optimized to predict the binding affinity of this compound to the P2Y12 receptor?

- Methodological Answer :

-

Grid Generation : Define the binding site using co-crystallized ligand coordinates (PDB: 4NTJ).

-

Ligand Preparation : Generate low-energy conformers of this compound using OMEGA2.5.2 with MMFF94s force field.

-

Scoring Functions : In Glide, combine empirical (GlideScore) and force-field terms (OPLS-AA) to penalize solvent-exposed charged groups. For GOLD, use ChemPLP scoring with genetic algorithm iterations (population size: 100, crossover: 95%) .

-

Validation : Compare RMSD values (<2.0 Å) of redocked ligands against crystallographic poses.

Docking Software Success Rate (RMSD <2.0 Å) Enrichment Factor (EF1%) Glide 2.5 71% 28.5 GOLD 1.1 55% 12.7 Data from Friesner et al. (2004) and Jones et al. (1997) .

Q. What strategies resolve contradictions between in vitro inhibitory potency and in vivo efficacy data for this compound?

- Methodological Answer :

- Meta-Analysis : Aggregate data from ≥3 independent studies using random-effects models to account for variability in assay conditions (e.g., ADP concentration in platelet aggregation tests).

- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Incorporate parameters like plasma protein binding and tissue distribution (e.g., using GastroPlus v9.8) to correlate free drug concentration with receptor occupancy .

- Receptor Dynamics : Perform surface plasmon resonance (SPR) to measure binding kinetics (kon/koff) under physiological flow rates .

Q. How can researchers validate the metabolic stability of this compound in human liver microsomes (HLMs)?

- Methodological Answer :

-

Incubation Conditions : Use 0.5 mg/mL HLMs, 1 mM NADPH, and 3 mM MgCl2 in PBS (pH 7.4) at 37°C.

-

Sampling : Collect aliquots at 0, 5, 15, 30, and 60 minutes. Terminate reactions with acetonitrile (1:2 v/v).

-

Data Analysis : Calculate intrinsic clearance (CLint) using the in vitro half-life method:

-

Cross-Species Scaling : Apply interspecies extrapolation factors (ISEF) to predict human hepatic clearance .

Methodological Frameworks

- FINER Criteria : Ensure research questions are F easible (e.g., access to HLMs), I nteresting (novel stereochemical insights), N ovel (unreported PK/PD comparisons), E thical (animal protocol compliance), and R elevant (clinical translation potential) .

- PICOT Framework : Structure clinical queries around P opulation (e.g., CVD patients), I ntervention (this compound), C omparator (parent drug), O utcome (bleeding risk reduction), and T imeframe (6-month follow-up) .

Key Data Sources

- Academic Databases : Use PubMed with MeSH terms ("Ticagrelor/epimer"[Supplementary Concept]) and Google Scholar (advanced search: "this compound" AND "docking" OR "pharmacokinetics") .

- Reproducibility : Publicly share raw data (e.g., Zenodo) and protocols (e.g., protocols.io ) to align with FAIR principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.